4-Methoxy-N-piperidin-4-yl-benzamide
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Description
Scientific Research Applications
Synthesis and Pharmacological Properties
4-Methoxy-N-piperidin-4-yl-benzamide and its derivatives have been extensively studied for their synthesis and structure-activity relationships. For instance, the synthesis and SAR of these compounds have been explored, leading to the identification of potent and selective inhibitors like ML352, which represents a potent and selective inhibitor of the choline transporter (Bollinger et al., 2015). Another study designed and synthesized orally active benzamide derivatives as potent serotonin 4 receptor agonists, highlighting their potential in enhancing gastrointestinal motility (Sonda et al., 2003).
Bioactivity and Pharmacological Evaluation
Various benzamide derivatives have been synthesized and evaluated for their pharmacological properties. For instance, benzoyl, phenylsulfonyl, and benzylsulfonyl derivatives of these compounds have shown promising results in accelerating gastric emptying and increasing the frequency of defecation, with potential as novel prokinetic agents (Sonda et al., 2004). Moreover, metal complexes of new benzamides were synthesized and showed promising antibacterial activity against various bacterial strains, indicating their potential in medicinal chemistry (Khatiwora et al., 2013).
Sigma Receptor Scintigraphy in Cancer Diagnosis
Research has also explored the use of benzamides in cancer diagnosis. For example, sigma receptor scintigraphy with certain benzamide derivatives has been investigated to visualize primary breast tumors in humans, based on their binding to sigma receptors overexpressed on breast cancer cells (Caveliers et al., 2002).
Potential in Anti-Diabetic Drug Synthesis
There has been research into the identification and synthesis of impurities in anti-diabetic drugs like Repaglinide, where benzamide derivatives played a crucial role in the structural characterization and formation of these impurities (Kancherla et al., 2018).
properties
IUPAC Name |
4-methoxy-N-piperidin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-4-2-10(3-5-12)13(16)15-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMABIEHAYKHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-piperidin-4-yl-benzamide |
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